molecular formula C28H22N4O5 B2994030 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide CAS No. 1223768-94-2

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide

Cat. No. B2994030
CAS RN: 1223768-94-2
M. Wt: 494.507
InChI Key: MCOCXHYIZCWCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide is a useful research compound. Its molecular formula is C28H22N4O5 and its molecular weight is 494.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research in the field often involves the synthesis of novel compounds with potential therapeutic applications. For example, the study by Sebhaoui et al. (2020) reports the synthesis of new compounds characterized by X-ray diffraction and evaluated through molecular docking and dynamics simulation studies for their binding modes within specific protein targets (Sebhaoui et al., 2020). This approach is common in the development of new pharmaceutical agents, where the synthesis of novel derivatives and their structural analysis play a crucial role.

Biological Evaluation

Another significant area of research is the biological evaluation of synthesized compounds to determine their potential as therapeutic agents. The study by Pandya et al. (2019) involved the synthesis of a library of compounds and their evaluation for antibacterial, antifungal, and antimycobacterial activities, demonstrating the compounds' potential as antimicrobial agents (Pandya et al., 2019).

Computational Analysis

Computational analysis, including in silico approaches, is also a critical aspect of modern drug discovery. These methods can predict drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to streamline the development process for new compounds. An example is the study by Chkirate et al. (2019), which synthesized pyrazole-acetamide derivatives and assessed their antioxidant activity through computational methods, showcasing the utility of these approaches in evaluating the therapeutic potential of new molecules (Chkirate et al., 2019).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O5/c33-27(29-21-7-9-22(10-8-21)35-17-19-4-2-1-3-5-19)16-31-12-13-32-24(28(31)34)15-23(30-32)20-6-11-25-26(14-20)37-18-36-25/h1-15H,16-18H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOCXHYIZCWCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide

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